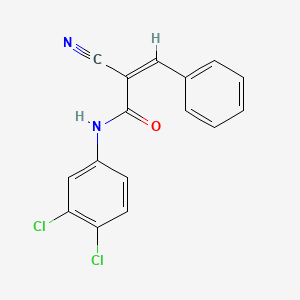
5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole (DMB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMB is a benzimidazole derivative that has been studied for its ability to inhibit the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an important molecule involved in various cellular processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Glucosidase Inhibitors with Antioxidant Activity : A study by Özil, Parlak, and Baltaş (2018) focused on the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, designed as glucosidase inhibitors with antioxidant activities. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction and evaluated for their in vitro antioxidant capabilities using various assays. The findings indicated significant antioxidant and α-glucosidase inhibitory potentials, suggesting their utility in managing oxidative stress-related diseases and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).
Anti-inflammatory Screening : Prajapat and Talesara (2016) synthesized benzimidazole derivatives linked to quinazoline and pyrimidine moieties, evaluating their in vivo anti-inflammatory activity. Some compounds demonstrated significant anti-inflammatory effects, comparable to standard drugs, indicating their potential as therapeutic agents for inflammation-related conditions (Prajapat & Talesara, 2016).
Anticancer Agents : Yurttaş et al. (2013) investigated the synthesis of benzimidazole derivatives for their potential anticancer activities. Their research aimed at exploring the therapeutic potentials of these compounds against various cancer cell lines, with some demonstrating considerable selectivity and effectiveness (Yurttaş et al., 2013).
Chemical Synthesis Techniques
Efficient Synthesis Methods : Studies have also focused on the efficient synthesis of benzimidazole derivatives, showcasing advancements in chemical synthesis techniques. These include innovative 'one-pot' strategies and microwave-assisted methods, aimed at improving the yield, reducing reaction times, and enhancing the overall efficiency of synthesizing benzimidazole compounds with various substituents (Servi, 2002).
Microwave Assisted Synthesis : Vyas et al. (2008) explored microwave-assisted synthesis techniques for creating 2-substituted benzimidazoles, demonstrating the utility of modern synthetic methods in producing benzimidazole derivatives efficiently. This approach underscores the continuous search for more effective and sustainable chemical synthesis methods (Vyas et al., 2008).
Eigenschaften
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNQJABHOOGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylbenzimidazolyl morpholin-4-yl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)


![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)
![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)